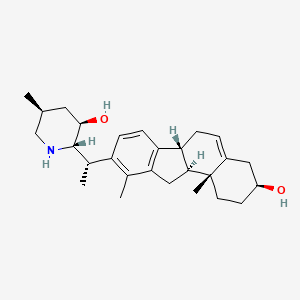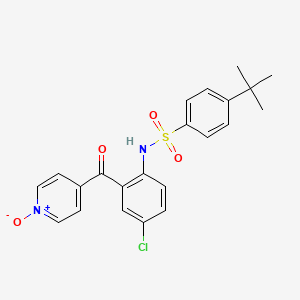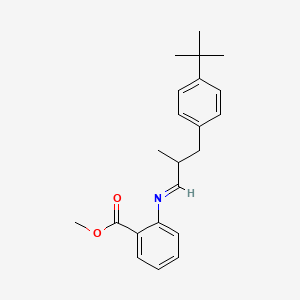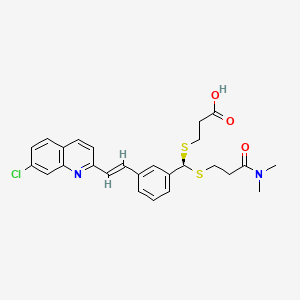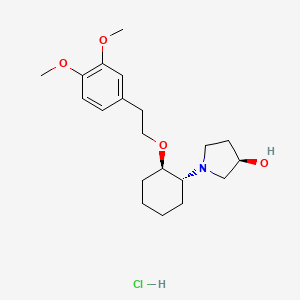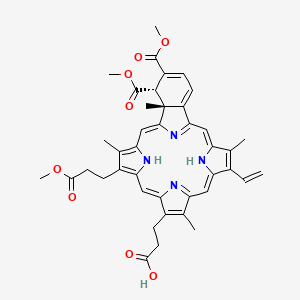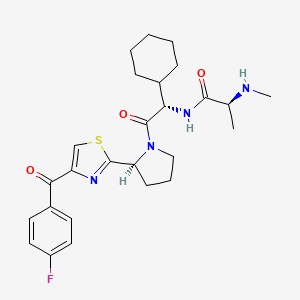
LCL161
概要
説明
LCL-161は、カスパーゼ模倣薬の第2ミトコンドリア由来活性化因子として作用する低分子化合物です。主にアポトーシス阻害タンパク質の阻害能で知られており、癌治療の有望な候補となっています。この化合物は、癌細胞死を促進することで放射線療法および化学療法の効果を高める可能性について、広範囲にわたって研究されてきました。
科学的研究の応用
LCL-161は、次のようなさまざまな科学研究に応用されています。
化学: アポトーシス阻害タンパク質の阻害とアポトーシスのメカニズムを研究するためのツール化合物として使用されます。
生物学: さまざまな細胞プロセスや病気におけるアポトーシス阻害タンパク質の役割を調査するために使用されます。
医学: 特に放射線療法および化学療法との併用で、癌治療のための潜在的な治療薬として研究されています。
作用機序
LCL-161は、細胞性アポトーシス阻害タンパク質1および細胞性アポトーシス阻害タンパク質2などのアポトーシス阻害タンパク質に結合して分解することにより、その効果を発揮します。これは、非正準核因子κB軽鎖エンハンサー活性化B細胞シグナル伝達の活性化と炎症性サイトカインの上方調節につながります。 その結果、カスパーゼ依存性経路と腫瘍壊死因子α媒介経路の両方を通じて、アポトーシス細胞死が誘導されます .
類似の化合物との比較
類似の化合物
ビリナパント: アポトーシス阻害タンパク質を標的とする別の第2ミトコンドリア由来カスパーゼ模倣薬。
デビオ1143: アポトーシス阻害タンパク質も阻害し、癌治療の可能性を示しています。
GDC-0152: 同様の作用機序を持つアポトーシス阻害タンパク質の低分子阻害剤。
LCL-161の独自性
LCL-161は、ヒトパピローマウイルス陰性頭頸部扁平上皮癌細胞を優先的に放射線増感する能力において独特であり、放射線療法との併用療法の有望な候補となっています . さらに、経口バイオアベイラビリティと複数の経路を通じてアポトーシスを誘導する能力は、他の類似の化合物と区別する特徴です .
Safety and Hazards
LCL-161 is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
準備方法
合成経路および反応条件
LCL-161の合成は、市販の出発物質から始まり、複数の段階を必要とします。主な段階には、チアゾール環の形成とフルオロベンゾイル基の導入が含まれます。反応条件は、通常、目的の生成物の形成を促進するために、有機溶媒と触媒を使用します。
工業生産方法
LCL-161の工業生産は、おそらくラボの合成プロセスをスケールアップすることで行われるでしょう。これには、収率と純度を最大限に高めるための反応条件の最適化と、結晶化やクロマトグラフィーなどの精製技術の実施が含まれます。また、生産プロセスは、最終製品の安全性と有効性を確保するために、規制基準に準拠する必要があります。
化学反応の分析
反応の種類
LCL-161は、次のようなさまざまな種類の化学反応を起こします。
酸化: この反応は、化合物に酸素が添加されるか、水素が除去されることを含みます。
還元: この反応は、化合物に水素が添加されるか、酸素が除去されることを含みます。
置換: この反応は、ある官能基が別の官能基に置換されることを含みます。
一般的な試薬と条件
LCL-161の反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤があります。反応条件は、通常、制御された温度と、反応物を溶解するための溶媒の使用を含みます。
主な生成物
LCL-161の反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、酸化反応は酸化された誘導体を生成する可能性があり、置換反応は異なる官能基を持つ生成物を生成する可能性があります。
類似化合物との比較
Similar Compounds
Birinapant: Another second mitochondria-derived activator of caspase mimetic that targets inhibitor of apoptosis proteins.
Debio 1143: A compound that also inhibits inhibitor of apoptosis proteins and has shown potential in cancer therapy.
GDC-0152: A small molecule inhibitor of inhibitor of apoptosis proteins with similar mechanisms of action.
Uniqueness of LCL-161
LCL-161 is unique in its ability to preferentially radiosensitize human papillomavirus-negative head and neck squamous cell carcinoma cells, making it a promising candidate for combination therapy with radiotherapy . Additionally, its oral bioavailability and ability to induce apoptosis through multiple pathways further distinguish it from other similar compounds .
特性
IUPAC Name |
(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FN4O3S/c1-16(28-2)24(33)30-22(17-7-4-3-5-8-17)26(34)31-14-6-9-21(31)25-29-20(15-35-25)23(32)18-10-12-19(27)13-11-18/h10-13,15-17,21-22,28H,3-9,14H2,1-2H3,(H,30,33)/t16-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPFGVNKHCLJJO-SSKFGXFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025866 | |
| Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005342-46-0 | |
| Record name | LCL-161 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005342460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LCL-161 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-2-oxoethyl]-2-methylaminopropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LCL-161 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TNS415Y3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


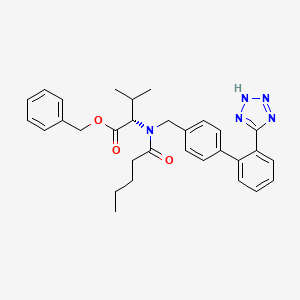


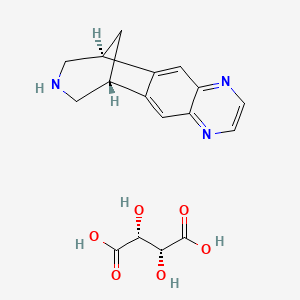
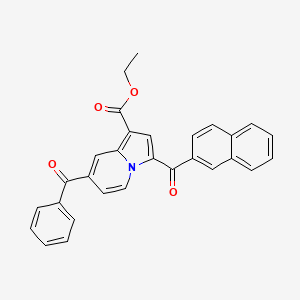
![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)
